Tolytriazole Sodium Salt

Description

The exact mass of the compound Sodium 4-tolyltriazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

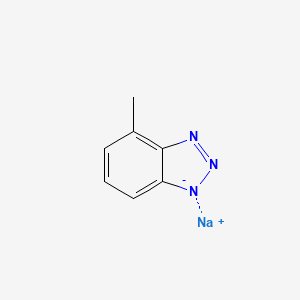

IUPAC Name |

sodium;4-methylbenzotriazol-1-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N3.Na/c1-5-3-2-4-6-7(5)9-10-8-6;/h2-4H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REERYFLJRPUSHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)[N-]N=N2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N3Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear yellow to amber liquid; [EPA ChAMP: Submission] | |

| Record name | 1H-Benzotriazole, 6(or 7)-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium tolyltriazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

63394-06-9, 64665-57-2 | |

| Record name | Sodium 4-tolyltriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063394069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzotriazole, 6(or 7)-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4(or 5)-methyl-1H-benzotriazolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 4-TOLYLTRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27034S05ER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tolyltriazole sodium salt chemical and physical properties

An In-depth Technical Guide to Tolyltriazole (B104456) Sodium Salt

Introduction

Tolyltriazole sodium salt, systematically known as sodium 4(or 5)-methyl-1H-benzotriazolide, is a widely utilized chemical compound primarily recognized for its efficacy as a corrosion inhibitor.[1][2][3][4] It is particularly effective in protecting copper and its alloys, as well as other metals like steel, cast iron, and zinc, from corrosive environments.[1][5][6][7] This technical guide provides a comprehensive overview of the chemical and physical properties of tolyltriazole sodium salt, its synthesis, and its mechanism of action, tailored for researchers, scientists, and professionals in drug development and materials science. The compound is typically available as a 50% aqueous solution, which is a clear yellow to amber liquid.[6][7][8][9][10]

Chemical and Physical Properties

The fundamental properties of tolyltriazole sodium salt are summarized below. These properties are critical for understanding its behavior in various applications, from industrial water treatment to formulation in antifreeze and metalworking fluids.[4][11]

General Properties

| Property | Value | Reference |

| IUPAC Name | sodium 4-methylbenzotriazol-1-ide | [8] |

| CAS Number | 64665-57-2 | [1][2][8][11] |

| EC Number | 265-004-9 | [8][9][11] |

| Molecular Formula | C₇H₆N₃Na | [2][8][11][12][13] |

| Molecular Weight | 155.13 g/mol | [2][8][11][12][13] |

| Appearance | Clear yellow to amber liquid | [2][6][8][10][13] |

| Odor | Slight aromatic odor | [1][13][14] |

Physicochemical Data

The following table presents key quantitative physicochemical data for tolyltriazole sodium salt.

| Property | Value | Conditions | Reference |

| Melting Point | -10 °C | [1][13][14][15] | |

| Boiling Point | 108 °C | [1][13][14][15] | |

| Density | 1.323 g/cm³ | at 20°C | [1][13][14][15] |

| Vapor Pressure | 0.001 Pa | at 25°C | [1][13][14][15] |

| pKa | 8.85 | at 20°C | [1][13][14][15] |

| Water Solubility | 664 g/L | at 20°C | [1][13][14] |

| LogP (Octanol-Water Partition Coefficient) | 1.087 | at 25°C | [1][13][14] |

| pH | 11.0 - 12.0 | 1% solution | [13] |

Molecular Structure and Visualization

Tolyltriazole sodium salt consists of a benzotriazole (B28993) core, which is a bicyclic structure formed by the fusion of a benzene (B151609) ring and a triazole ring. A methyl group is attached to the benzene ring, and a sodium ion replaces the acidic proton on one of the nitrogen atoms of the triazole ring.[13]

Caption: Chemical structure of Tolyltriazole Sodium Salt.

Experimental Protocols: Synthesis

The industrial production of tolyltriazole sodium salt is a straightforward process involving the neutralization of tolyltriazole with sodium hydroxide (B78521).[13][16] The following protocols are based on methods described in patent literature.

Laboratory Scale Synthesis Protocol

This protocol outlines a typical laboratory-scale preparation.[16]

-

Reaction Setup: In a four-necked flask equipped with a stirrer, add 136g of water and 133g of tolyltriazole.

-

Addition of Base: Begin stirring the mixture. At room temperature, add 40.5g of 99% sodium hydroxide in batches.

-

Reaction: Continue stirring at room temperature for 30 to 60 minutes after the addition of sodium hydroxide is complete.

-

Decolorization: Add 3g of activated carbon to the solution. Heat the mixture to 50-60°C and maintain this temperature for 1 to 1.5 hours to decolorize the solution.

-

Filtration and Isolation: Filter the hot solution to remove the activated carbon.

-

Final Product: Cool the filtrate to room temperature to obtain the final tolyltriazole sodium salt solution (approximately 50% concentration). The reported yield for this method is over 98.5%.[16]

Industrial Synthesis Workflow

The synthesis process can be visualized as a workflow, highlighting the key stages from raw materials to the final product.

Caption: Industrial synthesis workflow for Tolyltriazole Sodium Salt.

Mechanism of Action and Applications

Corrosion Inhibition

The primary application of tolyltriazole sodium salt is as a corrosion inhibitor.[1][2][3] It functions by adsorbing onto a metal surface, forming a thin, uniform, and protective film.[1][2][13] This passive layer acts as a physical barrier, preventing contact between the metal and corrosive agents such as oxygen and other harmful substances present in the environment.[2][13] The triazole ring is crucial to this mechanism, as its nitrogen atoms form coordinate bonds with the metal atoms on the surface.[13] Its effectiveness can be enhanced when used in combination with other inhibitors, such as 2-Mercaptobenzothiazole (MBT).[1][2]

Key Applications

Due to its high solubility in water and efficacy, tolyltriazole sodium salt is utilized in a variety of systems:[11][13]

-

Water Treatment: Widely used in industrial water systems, including cooling towers, boilers, and closed-loop systems.[4][7][11]

-

Antifreeze and Coolants: An essential additive in automotive coolants and industrial heat transfer fluids to protect engine and system components.[4][6][11]

-

Metalworking Fluids: Provides corrosion protection to metal parts during machining, cutting, and grinding operations.[4][11]

-

Coatings and Paints: Added to formulations to enhance the corrosion resistance of coatings applied to metal surfaces.[11]

-

Lubricants and Hydraulic Fluids: Prevents corrosion of metal components exposed to moisture in lubricants and hydraulic systems.[6][11]

Safety and Handling

Tolyltriazole sodium salt is classified as a severe eye irritant and can cause skin burns, particularly in its concentrated (50%) aqueous solution form.[8][12][17][18] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[12][18] In oral lethal-dose studies in rats, it has been observed to cause gastritis and somnolence.[8][12] Due to its harmful effects on aquatic life, it is also considered an environmental hazard.[17] Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, should be used when handling this chemical. Store in a cool, dry place away from direct sunlight and strong oxidizers.[11][19]

References

- 1. SODIUM SALT OF TOLYLTRIAZOLE (TTA•NA) - Ataman Kimya [atamanchemicals.com]

- 2. irochemical.com [irochemical.com]

- 3. Tolyltriazole Sodium Salt, TTA·Na - IRO Water Treatment [irowater.com]

- 4. Sodium Tolyltriazole 50% (TT50) - Chemical Supplier Distributor ChemCeed [chemceed.com]

- 5. watson-int.com [watson-int.com]

- 6. pmci.in [pmci.in]

- 7. SODIUM TOLYLTRIAZOLE 50% - Ataman Kimya [atamanchemicals.com]

- 8. Sodium tolyltriazole | C7H6N3Na | CID 23687327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tolyltriazole 50 % sodium salt solution (TTA50) | CAS 64665-57-2 | Connect Chemcials [connectchemicals.com]

- 10. parchem.com [parchem.com]

- 11. TOLYLTRIAZOLE 50% SODIUM SALT SOLUTION - Ataman Kimya [atamanchemicals.com]

- 12. Tolytriazole sodium salt | 64665-57-2 [chemicalbook.com]

- 13. This compound (63394-06-9) for sale [vulcanchem.com]

- 14. This compound CAS#: 64665-57-2 [m.chemicalbook.com]

- 15. 64665-57-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 16. CN103992282A - Production method of this compound - Google Patents [patents.google.com]

- 17. Buy this compound | 64665-57-2 [smolecule.com]

- 18. Sodium tolyltriazole - Hazardous Agents | Haz-Map [haz-map.com]

- 19. chempoint.com [chempoint.com]

An In-depth Technical Guide to the Synthesis and Characterization of Tolyltriazole Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tolyltriazole (B104456) sodium salt (CAS No. 64665-57-2), a widely utilized corrosion inhibitor. This document details established synthesis protocols, analytical characterization methodologies, and key physicochemical properties, presenting quantitative data in structured tables and visualizing complex processes through diagrams.

Introduction

Tolyltriazole sodium salt, systematically known as sodium 4(or 5)-methyl-1H-benzotriazolide, is the sodium salt of tolyltriazole.[1] With the molecular formula C7H6N3Na and a molecular weight of approximately 155.13 g/mol , this compound is most recognized for its exceptional efficacy as a corrosion inhibitor, particularly for copper and its alloys.[1] It functions by adsorbing onto a metal surface to form a stable, protective film that insulates the metal from corrosive elements.[2][3] This guide will focus on the practical aspects of its laboratory synthesis and subsequent analytical characterization.

Synthesis of Tolyltriazole Sodium Salt

The most prevalent and industrially adopted method for producing tolyltriazole sodium salt is the direct neutralization of tolyltriazole with sodium hydroxide (B78521).[2][4] The reaction is typically conducted in an aqueous solution at room temperature.

The synthesis process follows a straightforward reaction pathway involving neutralization, purification, and filtration to yield the final aqueous solution of the sodium salt.

Caption: General workflow for the synthesis of tolyltriazole sodium salt.

The following protocol is based on a common laboratory-scale synthesis method.[5]

-

Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 136 g of deionized water and 133 g of tolyltriazole.

-

Reagent Addition: Begin stirring the mixture. At room temperature, add 40.5 g of 99% sodium hydroxide in batches through the addition funnel.[5] Maintain control over the temperature as the neutralization reaction is exothermic.[2]

-

Reaction: After the complete addition of sodium hydroxide, continue to stir the mixture at room temperature for approximately 30 to 60 minutes.[5]

-

Decolorization: Add 3-5 g of activated carbon to the solution. Heat the mixture to 50-60°C and maintain this temperature for 1 to 1.5 hours to decolorize the solution.[5]

-

Filtration and Collection: While the solution is still hot, filter it to remove the activated carbon and any other solid impurities.

-

Final Product: Allow the filtrate to cool to room temperature. The resulting clear, yellowish solution is the tolyltriazole sodium salt product, typically at a concentration of around 50%.[5][6]

The following table summarizes quantitative data from various synthesis examples found in patent literature.[5]

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

| Water (g) | 136 | 136 | 136 |

| Tolyltriazole (g) | 133 | 133 | 133 |

| 99% NaOH (g) | 40.5 | 41.5 | 42.0 |

| Activated Carbon (g) | 3 | 3 | 3 |

| Reaction Time (min) | 30 | 30 | 30 |

| Decolorization Temp (°C) | 50 | 50 | 50 |

| Decolorization Time (hr) | 1 | 1 | 1 |

| Final Product (g) | 305 | 307 | 310 |

| Concentration (%) | 50.1 | 50.3 | 50.5 |

| Yield (%) | 98.5 | 98.8 | 99.5 |

Chemical Structure and Physicochemical Properties

The structure of tolyltriazole sodium salt is characterized by a benzotriazole (B28993) ring system with a methyl group on the benzene (B151609) ring and a sodium cation associated with the triazole ring.

Caption: Chemical structure of 4(or 5)-methyl-1H-benzotriazole sodium salt.

A summary of the key physical and chemical properties of tolyltriazole sodium salt (typically as a 50% aqueous solution) is provided below.

| Property | Value | Reference |

| CAS Number | 64665-57-2 | |

| Molecular Formula | C7H6N3Na | [1] |

| Molecular Weight | 155.13 g/mol | [1] |

| Appearance | Clear yellow to amber liquid | [6] |

| Solubility | Soluble in water, alcohols, ethylene (B1197577) glycol, benzene, toluene | |

| pH (10% Dilution) | 11.5 - 12.0 | [6][7] |

| Specific Gravity (@ 20°C) | 1.186 - 1.210 | [6] |

| Oral LD50 (Rat) | 640 mg/kg | [8] |

Characterization of Tolyltriazole Sodium Salt

Characterization is crucial for confirming the identity, purity, and concentration of the synthesized product. High-Performance Liquid Chromatography (HPLC) is a primary technique for quantitative analysis.

A typical analytical workflow involves sample preparation followed by chromatographic separation and detection.

Caption: Workflow for the quantitative analysis of tolyltriazole sodium salt by HPLC.

This protocol is adapted from a method developed for determining tolyltriazole sodium salt in engine coolants.[9]

-

Apparatus: A high-performance liquid chromatograph equipped with a UV detector set to 254 nm and a reverse-phase C18 column.[9][10]

-

Reagents and Mobile Phase:

-

Methanol (HPLC grade).

-

Deionized water.

-

Mobile Phase: A suitable isocratic system, such as methanol/aqueous sodium acetate (B1210297) buffer, can be used.[10] An alternative simple mobile phase consists of acetonitrile, water, and phosphoric acid.[11]

-

-

Standard Preparation: Prepare a series of calibration standards of known tolyltriazole sodium salt concentrations. Dilute with a mixture of water and methanol to match the sample matrix.

-

Sample Preparation:

-

Chromatographic Conditions:

-

Analysis: Inject the prepared standards and samples into the HPLC system. Use the peak areas from the chromatograms to construct a calibration curve and determine the concentration of tolyltriazole sodium salt in the samples.[9] The recovery for such methods is typically high, around 99+%.[10]

While HPLC is used for quantification, other techniques can provide further structural and thermal information.

-

Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of the compound and analyze its decomposition profile at elevated temperatures.[2]

-

X-ray Diffraction (XRD): XRD is valuable for analyzing the crystalline structure and can be used to characterize the protective film formed on metal surfaces.[2]

-

UV Spectroscopy: While less specific than HPLC, UV spectroscopy can be used for rapid concentration measurements, with an absorbance maximum for tolyltriazole observed around 258 nm.[9][12]

Mechanism of Action as a Corrosion Inhibitor

The primary application of tolyltriazole sodium salt is corrosion inhibition. The process involves the formation of a stable, passivating film on the metal surface.

Caption: Simplified signaling pathway for corrosion inhibition by tolyltriazole sodium salt.

The mechanism involves the coordination of the triazole nitrogen atoms with metal ions on the surface, creating a durable polymeric complex that acts as a physical barrier to prevent oxidation and corrosion.[4]

References

- 1. Sodium tolyltriazole | C7H6N3Na | CID 23687327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tolytriazole Sodium Salt Supplier|CAS 64665-57-2 [benchchem.com]

- 3. Tolyltriazole Sodium Salt, TTA·Na - IRO Water Treatment [irowater.com]

- 4. Buy this compound | 64665-57-2 [smolecule.com]

- 5. CN103992282A - Production method of this compound - Google Patents [patents.google.com]

- 6. Sodium Tolyltriazole 50% (TT50) - Chemical Supplier Distributor ChemCeed [chemceed.com]

- 7. accomn.com [accomn.com]

- 8. irowater.com [irowater.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Determination of 2-mercaptobenzothiazole, tolyltriazole and benzotriazole in coolant formulations by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sodium tolutriazole | SIELC Technologies [sielc.com]

- 12. cdn.hach.com [cdn.hach.com]

Tolyltriazole sodium salt mechanism of corrosion inhibition

An In-depth Technical Guide to the Corrosion Inhibition Mechanism of Tolyltriazole Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corrosion poses a significant threat to the integrity and longevity of metallic components across numerous industries. Tolyltriazole (TTA) and its sodium salt (TTA-Na) have emerged as highly effective corrosion inhibitors, particularly for copper and its alloys, though they also offer protection for ferrous and other non-ferrous metals.[1][2] This technical guide provides a comprehensive examination of the core mechanisms through which Tolyltriazole sodium salt mitigates corrosion. It details the processes of adsorption and protective film formation, presents quantitative data from electrochemical studies, outlines key experimental protocols for inhibitor evaluation, and visualizes the underlying pathways and workflows.

Core Inhibition Mechanism

The efficacy of Tolyltriazole sodium salt as a corrosion inhibitor stems from its ability to form a stable, passive, and protective film on the metal surface.[3][4] This process can be understood through a multi-step mechanism involving adsorption, complex formation, and the establishment of a barrier layer.

Adsorption on the Metal Surface

The initial and critical step is the adsorption of the Tolyltriazole molecule onto the metal surface.[5] TTA molecules, containing electron-rich nitrogen atoms in the triazole ring, are drawn to the metal.[4] This adsorption can occur through two primary modes:

-

Physisorption: This involves weaker, van der Waals forces between the inhibitor molecules and the metal surface. This process is often associated with the formation of a uniform organic film.[6][7]

-

Chemisorption: This is a stronger form of adsorption involving the sharing of electrons or coordinate covalent bonding between the lone pair electrons of the nitrogen atoms in the triazole ring and the vacant d-orbitals of the metal atoms (particularly copper).[3][8] This chemical bond results in a more stable and robust protective layer.[3]

The adsorption behavior of TTA on a metal surface can often be described by adsorption isotherms like the Langmuir or Frumkin models, which relate the concentration of the inhibitor in the solution to the surface coverage.[5][6]

Formation of a Protective Polymeric Film

Following adsorption, the Tolyltriazole molecules interact with metal ions on the surface, particularly cuprous (Cu(I)) ions, to form a stable, insoluble polymeric complex.[4][9][10] This complex, often identified as a Cu(I)-TTA film, creates a passive layer that adheres strongly to the metal.[3][4]

This film acts as a physical barrier, isolating the metal from the corrosive environment.[3][4] The hydrophobic nature of the film, enhanced by the methyl group on the benzene (B151609) ring, limits the transport of water molecules and aggressive ions (like chloride) to the metal surface.[9] The resulting barrier is just a few molecules thick yet demonstrates high thermal and oxidative stability.[2]

Electrochemical Inhibition

Corrosion is an electrochemical process involving both anodic (metal dissolution) and cathodic (oxygen reduction) reactions. Tolyltriazole functions as a mixed-type inhibitor, meaning it suppresses both of these reactions.[5][8]

-

Anodic Inhibition: The protective film blocks the sites where metal oxidation would occur, thus slowing the rate of metal dissolution into the solution.

-

Cathodic Inhibition: The film also retards the cathodic reduction of oxygen, which is a common driving force for corrosion in aqueous systems.[9]

By inhibiting both pathways, TTA significantly reduces the overall corrosion current density (i_corr), which is directly proportional to the corrosion rate.[5]

Caption: Corrosion inhibition mechanism of Tolyltriazole.

Quantitative Performance Data

The effectiveness of Tolyltriazole is quantified through various electrochemical and gravimetric methods. The tables below summarize key performance metrics from published studies.

Table 1: Inhibition Efficiency of Tolyltriazole

| Metal/Alloy | Corrosive Medium | Inhibitor Conc. | Inhibition Efficiency (η%) | Reference |

| Mild Steel | 0.5 M HCl | 0.07 M | 91% | [7][8] |

| Galvanized Steel | Sodium Chloride Solution | 0.01 M | >98% | [5] |

| Copper | HCl 0.1 mol L⁻¹ | 20 ppm | 96.1% | [11] |

Table 2: Potentiodynamic Polarization Data for Mild Steel in 0.5 M HCl

| TTA Conc. (M) | Corrosion Potential (E_corr) vs SCE | Corrosion Current Density (i_corr) (µA/cm²) | Reference |

| 0.00 | -550 mV | (Baseline) | [6][7] |

| 0.01 | (Shift to more positive potential) | (Significant reduction) | [6] |

| 0.07 | (Further positive shift) | (Greatest reduction) | [6] |

Note: Specific values for i_corr and E_corr shifts were described qualitatively in the source material. Generally, adding TTA shifts E_corr to more noble (positive) potentials and decreases i_corr.[6]

Experimental Protocols

Evaluating the performance of corrosion inhibitors like Tolyltriazole sodium salt requires standardized experimental procedures. Below are detailed methodologies for key analytical techniques.

Potentiodynamic Polarization Measurements

This technique is used to determine the corrosion current (i_corr) and corrosion potential (E_corr) and to identify the inhibitor type (anodic, cathodic, or mixed).

-

Apparatus: A potentiostat/galvanostat with a three-electrode electrochemical cell.

-

Working Electrode (WE): The metal sample to be tested (e.g., copper, mild steel coupon). The surface is typically polished and cleaned.

-

Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

-

Counter Electrode (CE): A platinum or graphite (B72142) rod with a large surface area.

-

-

Procedure:

-

Prepare the corrosive solution (e.g., 0.5 M HCl) with and without various concentrations of TTA-Na.

-

Immerse the three electrodes in the test solution.

-

Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).[12]

-

Apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.5-1 mV/s).[13]

-

Record the resulting current density as a function of the applied potential to generate a polarization curve.

-

-

Data Analysis:

-

Plot the logarithm of the current density versus the electrode potential.

-

Extrapolate the linear portions of the anodic and cathodic branches (Tafel regions) back to their intersection point.

-

The potential at the intersection is E_corr, and the current density is i_corr.

-

Calculate the inhibition efficiency (η%) using the formula: η% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100.

-

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the protective film.

-

Apparatus: A potentiostat with a Frequency Response Analyzer (FRA) and the same three-electrode cell setup as for polarization.

-

Procedure:

-

After the system reaches a steady OCP in the test solution, apply a small amplitude AC voltage perturbation (e.g., 10 mV) around the OCP.[7]

-

Sweep the frequency of the AC signal over a wide range, for example, from 100 kHz down to 10 mHz.

-

Measure the impedance response (both magnitude and phase angle) at each frequency.

-

-

Data Analysis:

-

Plot the data in Nyquist format (imaginary impedance vs. real impedance) and Bode format (impedance magnitude and phase angle vs. frequency).

-

The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct). A larger diameter indicates higher resistance to corrosion.

-

Model the data using an equivalent electrical circuit to extract quantitative values for parameters like R_ct and double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl in the presence of the inhibitor signify effective corrosion protection.

-

References

- 1. SODIUM SALT OF TOLYLTRIAZOLE (TTA•NA) - Ataman Kimya [atamanchemicals.com]

- 2. TOLYTRIAZOLE - Ataman Kimya [atamanchemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. Comprehensive Introduction to Tolyltriazole|News|UNPChemicals [unpchemicals.com]

- 5. Tolytriazole Sodium Salt Supplier|CAS 64665-57-2 [benchchem.com]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. content.ampp.org [content.ampp.org]

- 10. TOLYLTRIAZOLE 50 % SODIUM SALT SOLUTION - Ataman Kimya [atamanchemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. content.ampp.org [content.ampp.org]

- 13. vdm-metals.com [vdm-metals.com]

Spectroscopic Analysis of Tolyltriazole Sodium Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis of tolyltriazole (B104456) sodium salt, a compound of significant interest in corrosion inhibition and various industrial applications. This document details the principles and expected outcomes for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the characterization of this molecule. Detailed experimental protocols are provided for each technique, and quantitative data, including anticipated absorption maxima, vibrational frequencies, chemical shifts, and mass-to-charge ratios, are summarized in structured tables. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and the logical interplay of these analytical methods.

Introduction

Tolyltriazole sodium salt is the sodium salt of tolyltriazole, a mixture of 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole. It is widely employed as a corrosion inhibitor, particularly for copper and its alloys.[1][2] The efficacy of tolyltriazole sodium salt is attributed to its ability to form a protective film on metal surfaces. A thorough spectroscopic analysis is crucial for quality control, stability studies, and understanding its mechanism of action in various formulations. This guide serves as a technical resource for professionals engaged in the analysis of tolyltriazole sodium salt, providing both theoretical and practical insights into its spectroscopic characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the qualitative and quantitative analysis of tolyltriazole sodium salt, owing to the presence of the aromatic benzotriazole (B28993) ring system which gives rise to characteristic electronic transitions.

Expected Spectral Characteristics

The UV-Vis spectrum of tolyltriazole sodium salt in an aqueous solution is expected to exhibit strong absorption bands in the ultraviolet region, typically between 200 and 300 nm. These absorptions correspond to π → π* transitions within the conjugated aromatic system. The primary absorption maxima (λmax) are anticipated to be similar to those of the parent compound, tolyltriazole, although slight bathochromic or hypsochromic shifts may be observed due to the deprotonation of the triazole ring and the resulting change in the electronic environment.

Table 1: Anticipated UV-Vis Absorption Data for Tolyltriazole Sodium Salt

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |

| ~258 nm | To be determined | Water/Methanol |

| ~280 nm | To be determined | Water/Methanol |

Note: The exact λmax and molar absorptivity values should be determined experimentally.

Experimental Protocol: UV-Vis Spectroscopy

-

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of tolyltriazole sodium salt of a known concentration (e.g., 100 µg/mL) in a suitable solvent such as deionized water or a methanol/water mixture.

-

From the stock solution, prepare a series of dilutions to cover a linear absorbance range (typically 0.1 to 1.0 AU).

-

-

Data Acquisition:

-

Use the solvent as a blank to zero the instrument.

-

Record the UV-Vis spectrum of each dilution over a wavelength range of 200-400 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Quantitative Analysis:

-

Construct a calibration curve by plotting absorbance at λmax versus concentration.

-

Determine the concentration of unknown samples by measuring their absorbance at λmax and interpolating from the calibration curve.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in tolyltriazole sodium salt. The spectrum provides a unique "fingerprint" of the molecule, allowing for its identification and the assessment of its purity.

Expected Spectral Characteristics

The FT-IR spectrum of tolyltriazole sodium salt will display characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected vibrational modes include C-H stretching and bending from the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-N and N=N stretching of the triazole ring. A significant difference from the spectrum of tolyltriazole will be the absence of the N-H stretching band (typically around 3000-3400 cm⁻¹), confirming the formation of the sodium salt.

Table 2: Anticipated FT-IR Vibrational Frequencies for Tolyltriazole Sodium Salt

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H Stretch |

| 2980-2850 | Aliphatic C-H Stretch (Methyl) |

| 1620-1580 | C=C Aromatic Ring Stretch |

| 1500-1450 | C=C Aromatic Ring Stretch |

| 1400-1200 | C-N Stretch |

| 1100-1000 | N=N Stretch (Triazole Ring) |

| 900-675 | Aromatic C-H Out-of-Plane Bend |

Note: These are approximate ranges and the exact peak positions should be determined experimentally.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Instrumentation: A calibrated FT-IR spectrometer.

-

Sample Preparation (KBr Pellet):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.[3][4]

-

Grind 1-2 mg of the tolyltriazole sodium salt sample with approximately 200 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3][5]

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.[4]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, co-adding multiple scans to improve the signal-to-noise ratio.

-

Perform a background scan with an empty sample holder or a blank KBr pellet.

-

-

Data Analysis:

-

Identify and label the characteristic absorption peaks.

-

Compare the obtained spectrum with reference spectra if available.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of tolyltriazole sodium salt by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

Expected Spectral Characteristics

-

¹H NMR: The ¹H NMR spectrum will show signals corresponding to the aromatic protons on the benzene (B151609) ring and the protons of the methyl group. The chemical shifts of the aromatic protons will be in the downfield region (typically 7.0-8.0 ppm), and their splitting patterns will depend on the position of the methyl group (4- or 5-position) and the coupling with neighboring protons. The methyl group will appear as a singlet in the upfield region (around 2.5 ppm). The N-H proton signal present in tolyltriazole will be absent in the sodium salt.

-

¹³C NMR: The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The aromatic carbons will resonate in the range of 110-150 ppm, while the methyl carbon will appear at a much higher field (around 20 ppm).

Table 3: Anticipated ¹H and ¹³C NMR Chemical Shifts for Tolyltriazole Sodium Salt (in D₂O)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | ~7.0 - 7.8 | m |

| ¹H | ~2.4 | s |

| ¹³C | ~145 | s |

| ¹³C | ~135 | s |

| ¹³C | ~128 | d |

| ¹³C | ~125 | d |

| ¹³C | ~115 | d |

| ¹³C | ~21 | q |

Note: These are estimated chemical shifts and will be influenced by the solvent and the specific isomer (4-methyl or 5-methyl). 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet, and 'q' denotes quartet.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse sequences are typically used.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Integrate the signals in the ¹H spectrum.

-

Reference the chemical shifts to an internal standard (e.g., TSP for D₂O) or the residual solvent peak.

-

Assign the signals to the respective protons and carbons in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of tolyltriazole sodium salt and to obtain information about its structure through fragmentation analysis.

Expected Spectral Characteristics

For tolyltriazole sodium salt (C₇H₆N₃Na), the expected monoisotopic mass is approximately 155.0459 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum in positive ion mode is expected to show a prominent peak corresponding to the intact molecule with a sodium adduct, [M+Na]⁺, at an m/z of approximately 178. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be observed at an m/z of approximately 132 (corresponding to the tolyltriazole anion). Fragmentation patterns can be studied using tandem mass spectrometry (MS/MS) to further confirm the structure.

Table 4: Anticipated Mass Spectrometry Data for Tolyltriazole Sodium Salt

| Ionization Mode | Expected Ion | m/z |

| ESI (+) | [C₇H₇N₃ + Na]⁺ | ~156 |

| ESI (-) | [C₇H₆N₃]⁻ | ~132 |

Note: The observed m/z values may vary slightly depending on the instrument calibration and resolution.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight, or ion trap analyzer).[9]

-

Sample Preparation:

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable ion signal.

-

Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak and any other significant adducts or fragments.

-

Compare the observed m/z values with the calculated theoretical values.

-

If performing MS/MS, select the precursor ion of interest and acquire the product ion spectrum to study its fragmentation pattern.

-

Integrated Spectroscopic Analysis Workflow

The effective characterization of tolyltriazole sodium salt relies on the synergistic use of multiple spectroscopic techniques. The following diagram illustrates a logical workflow for a comprehensive analysis.

Logical Relationships of Spectroscopic Techniques

Each spectroscopic technique provides a unique piece of the puzzle in the structural elucidation of tolyltriazole sodium salt. The following diagram illustrates how the information from each method complements the others.

Conclusion

The spectroscopic analysis of tolyltriazole sodium salt through a combination of UV-Vis, FT-IR, NMR, and Mass Spectrometry provides a robust framework for its comprehensive characterization. This guide has outlined the expected spectral features and provided detailed experimental protocols to aid researchers, scientists, and drug development professionals in their analytical endeavors. The integrated application of these techniques is essential for confirming the identity, purity, and structural integrity of tolyltriazole sodium salt, thereby ensuring its quality and performance in various applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Tolyltriazole - Wikipedia [en.wikipedia.org]

- 3. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]

- 4. scienceijsar.com [scienceijsar.com]

- 5. shimadzu.com [shimadzu.com]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. organomation.com [organomation.com]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 10. peptid.chem.elte.hu [peptid.chem.elte.hu]

Quantum Chemical Insights into Tolyltriazole Sodium Salt: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolyltriazole (B104456) Sodium Salt (TTA-Na), the sodium salt of tolyltriazole, is a widely utilized organic compound, primarily recognized for its exceptional efficacy as a corrosion inhibitor, particularly for copper and its alloys.[1] Its mechanism of action is rooted in its ability to form a protective, passive film on metal surfaces, a phenomenon extensively investigated through both experimental and theoretical lenses.[1][2] This technical guide delves into the quantum chemical studies that underpin our understanding of TTA-Na's inhibitory properties, providing a detailed overview of its electronic structure, reactivity, and the computational methodologies employed in its investigation. This document is intended to serve as a comprehensive resource for researchers in materials science, computational chemistry, and drug development, offering insights into the molecular-level interactions that govern its protective capabilities.

Molecular and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of tolyltriazole and its derivatives, which are crucial for understanding their corrosion inhibition mechanisms.[3][4][5] These studies provide valuable data on the molecule's geometry, electronic distribution, and frontier molecular orbitals.

Optimized Molecular Structure and Quantum Chemical Parameters

Computational studies, typically performed using software like Gaussian, optimize the molecular geometry of tolyltriazole to its lowest energy state.[6][7] From this optimized structure, a range of quantum chemical parameters can be calculated. These parameters are essential for predicting the reactivity and adsorption behavior of the molecule on a metal surface.

A representative set of quantum chemical parameters for tolyltriazole, calculated using DFT, is summarized in the table below. It is important to note that while the sodium salt is the commercial product, computational studies often focus on the tolyltriazole molecule itself to understand the fundamental interactions of the triazole ring and its substituents. The presence of the sodium ion will influence the electronic properties, generally leading to a more electron-rich triazole ring.

| Parameter | Description | Typical Calculated Value (for Tolyltriazole) | Significance in Corrosion Inhibition |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV | Indicates the tendency of the molecule to donate electrons. Higher EHOMO values suggest a greater propensity for electron donation to the vacant d-orbitals of the metal.[8] |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.5 eV | Indicates the ability of the molecule to accept electrons. Lower ELUMO values suggest a greater capacity to accept electrons from the metal surface.[8] |

| ΔE (Energy Gap) | ELUMO - EHOMO | ~ 6.0 eV | A smaller energy gap implies higher reactivity of the molecule, facilitating adsorption on the metal surface.[8] |

| Dipole Moment (μ) | Measure of the polarity of the molecule | ~ 2.5 Debye | A higher dipole moment can enhance the adsorption of the inhibitor on the metal surface.[8] |

| Mulliken Atomic Charges | Distribution of electronic charge among the atoms | N atoms in the triazole ring are typically negative. | The negatively charged nitrogen atoms are the primary sites for coordination with the metal surface. |

Note: The specific values of these parameters can vary depending on the level of theory (functional and basis set) used in the calculations.

Mechanism of Corrosion Inhibition: A Quantum Chemical Perspective

The primary mechanism of corrosion inhibition by tolyltriazole involves the adsorption of the molecule onto the metal surface, forming a protective barrier.[4] Quantum chemical studies provide a detailed picture of this process:

-

Adsorption and Film Formation : Tolyltriazole molecules adsorb onto the metal surface, particularly on copper and its alloys, to form a microscopic protective barrier.[1] This film inhibits electrochemical corrosion and prevents surface pitting and discoloration.[1] The nitrogen atoms in the triazole ring, with their lone pair electrons, are the key active centers for this adsorption process.[9]

-

Chemisorption : The interaction between the tolyltriazole molecule and the metal surface is often characterized as chemisorption, involving the sharing of electrons between the inhibitor and the metal. The EHOMO and ELUMO of the inhibitor molecule play a crucial role in this process. The molecule can donate electrons from its HOMO to the vacant d-orbitals of the metal and accept electrons from the metal into its LUMO, leading to the formation of a stable coordinate bond.

Experimental and Computational Protocols

A thorough understanding of tolyltriazole's inhibitory action is achieved through a synergistic approach that combines experimental techniques with computational modeling.

Computational Methodology

Quantum chemical calculations for corrosion inhibitors like tolyltriazole are typically performed using DFT. A common computational protocol is as follows:

-

Geometry Optimization : The initial structure of the tolyltriazole molecule is optimized to find its most stable conformation. A popular level of theory for this is the B3LYP functional with a 6-311++G(d,p) basis set.[7][10]

-

Frequency Calculation : To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Calculation of Quantum Chemical Parameters : Using the optimized geometry, various electronic properties such as EHOMO, ELUMO, dipole moment, and Mulliken atomic charges are calculated.[8]

-

Adsorption Modeling : To study the interaction with a metal surface, a model of the metal surface (e.g., a Cu(111) slab) is constructed. The tolyltriazole molecule is then placed on this surface, and the adsorption energy and geometry are calculated.[5]

Caption: Workflow for quantum chemical analysis of tolyltriazole.

Experimental Validation

The theoretical findings from quantum chemical studies are often validated and complemented by experimental techniques.

-

Electrochemical Measurements : Techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to evaluate the inhibition efficiency of tolyltriazole in a corrosive environment.[3] These methods can determine the corrosion rate and the type of inhibition (anodic, cathodic, or mixed).[3]

-

Surface Analysis : Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) are employed to characterize the protective film formed on the metal surface. These methods provide information about the chemical composition and morphology of the film, confirming the adsorption of the inhibitor.

Caption: General workflow for experimental validation of corrosion inhibitors.

Signaling Pathways and Logical Relationships

The inhibitory action of tolyltriazole sodium salt can be visualized as a logical pathway where the molecular properties, dictated by its quantum chemical nature, lead to the macroscopic effect of corrosion protection.

Caption: Logical pathway from quantum properties to corrosion inhibition.

Conclusion

Quantum chemical studies provide an indispensable framework for understanding the corrosion inhibition mechanism of tolyltriazole sodium salt at the molecular level. By calculating and analyzing its electronic properties, researchers can predict and explain its high efficiency in protecting metals. The synergy between computational modeling and experimental validation is key to designing new and even more effective corrosion inhibitors. This guide has provided a comprehensive overview of the current understanding of tolyltriazole sodium salt from a quantum chemical perspective, offering valuable insights for professionals in related scientific and industrial fields.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. scielo.br [scielo.br]

- 4. BJNANO - SERS and DFT study of copper surfaces coated with corrosion inhibitor [beilstein-journals.org]

- 5. DFT Study of Azole Corrosion Inhibitors on Cu2O Model of Oxidized Copper Surfaces: I. Molecule–Surface and Cl–Surface Bonding [mdpi.com]

- 6. watson-int.com [watson-int.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantum chemical study on the corrosion inhibition property of some heterocyclic azole derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. taylorfrancis.com [taylorfrancis.com]

An In-depth Technical Guide to Adsorption Isotherm Models for Tolyltriazole Sodium Salt on Copper

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the adsorption isotherm models used to characterize the interaction between tolyltriazole (B104456) sodium salt and copper surfaces. It delves into the experimental protocols for data acquisition and presents a comparative analysis of various isotherm models.

Tolyltriazole (TTA) and its sodium salt are widely recognized as effective corrosion inhibitors for copper and its alloys.[1][2] The primary mechanism of protection involves the formation of a protective film on the copper surface through adsorption.[3] Understanding the adsorption behavior is crucial for optimizing inhibitor concentrations and predicting their performance in various environments. Adsorption isotherms provide a quantitative description of the equilibrium relationship between the concentration of the inhibitor in solution and the amount adsorbed onto the metal surface at a constant temperature.

Experimental Protocols

The study of tolyltriazole sodium salt adsorption on copper involves a combination of electrochemical and surface analysis techniques. The following protocols outline the key experimental procedures.

1. Materials and Sample Preparation:

-

Copper Samples: High-purity copper specimens (e.g., UNS C10100 with Cu ≥99.95%) are typically used.[4] The samples are mechanically polished with successively finer grades of silicon carbide paper, followed by polishing with alumina (B75360) slurry to achieve a mirror-like finish. They are then degreased with a suitable solvent like acetone, rinsed with deionized water, and dried.

-

Inhibitor Solution: A stock solution of tolyltriazole sodium salt is prepared by dissolving a known weight of the compound in the desired aqueous medium (e.g., deionized water, HCl solution, or synthetic cooling water).[1][4] Test solutions of varying concentrations (e.g., 0 to 20 ppm) are prepared by diluting the stock solution.[1]

-

Electrolyte: The choice of electrolyte depends on the specific application being simulated. Common electrolytes include 0.1 M HCl, deionized water, or solutions mimicking industrial cooling water.[1][2]

2. Electrochemical Measurements: Electrochemical methods are powerful tools for studying the adsorption process and determining the inhibitor's effectiveness. A standard three-electrode electrochemical cell is used, with the copper sample as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.

-

Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode and measuring the resulting current. The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves (Tafel plots) to the corrosion potential (E_corr). The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100 The surface coverage (θ) is assumed to be equal to IE% / 100.

-

Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the properties of the inhibitor film and the kinetics of the corrosion process. A small amplitude AC signal is applied to the working electrode at the open-circuit potential over a range of frequencies. The impedance data is often modeled using equivalent electrical circuits to determine parameters like the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate. The inhibition efficiency can be calculated as: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100

3. Batch Adsorption Experiments: These experiments are conducted to determine the amount of tolyltriazole adsorbed on a copper or cuprous oxide surface.

-

A known mass of cuprous oxide powder (as a proxy for the oxidized copper surface) is added to a series of flasks containing the tolyltriazole sodium salt solution of varying initial concentrations.[4]

-

The flasks are agitated at a constant temperature for a specific duration to reach equilibrium.

-

The suspension is then centrifuged or filtered, and the equilibrium concentration of tolyltriazole in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry.[5]

-

The amount of adsorbed tolyltriazole at equilibrium (q_e, in mg/g) is calculated by the mass balance equation: q_e = [(C_0 - C_e) * V] / m where C_0 and C_e are the initial and equilibrium concentrations of tolyltriazole (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

4. Surface Analysis: Techniques like Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) can be used to visualize the morphology of the copper surface and confirm the presence of the adsorbed inhibitor film.[1]

Caption: Experimental workflow for studying tolyltriazole adsorption on copper.

Adsorption Isotherm Models

The relationship between the surface coverage (θ) or the amount of adsorbed substance (q_e) and the inhibitor concentration (C) at equilibrium is described by adsorption isotherms. Several models can be used to fit the experimental data.

Caption: Logical relationship of common adsorption isotherm models.

1. Langmuir Isotherm: This is the most commonly reported model for the adsorption of tolyltriazole on copper.[1][2] It assumes monolayer adsorption on a homogeneous surface with no interaction between the adsorbed molecules. The linearized form of the Langmuir isotherm is: C/θ = 1/K_ads + C where C is the inhibitor concentration, θ is the surface coverage, and K_ads is the adsorption equilibrium constant. A plot of C/θ versus C should yield a straight line.

2. Freundlich Isotherm: This empirical model describes multilayer adsorption on a heterogeneous surface. Its linear form is: log θ = log K_f + (1/n) log C where K_f and n are Freundlich constants related to the adsorption capacity and intensity, respectively.

3. Temkin Isotherm: This model considers the effect of adsorbate-adsorbate interactions on the adsorption process, assuming that the heat of adsorption decreases linearly with increasing surface coverage. The model is expressed as: θ = (RT/b) ln(A * C) where A is the equilibrium binding constant and b is related to the heat of adsorption.

4. Frumkin Isotherm: This model also accounts for lateral interactions between adsorbed molecules. Its equation is: (θ / (1 - θ)) * exp(-2aθ) = K_ads * C where 'a' is the lateral interaction parameter.

Data Presentation

The following tables summarize the key parameters obtained from fitting experimental data of tolyltriazole adsorption on copper to different isotherm models.

Table 1: Langmuir Adsorption Isotherm Parameters for Tolyltriazole on Copper

| Corrosive Medium | Temperature (°C) | K_ads (L/mol) | ΔG°_ads (kJ/mol) | Reference |

| Deionized Water | 25 | 1.56 * K_BTA | - | [2] |

| 0.1 M HCl | Ambient | - | - | [1] |

Note: A direct value for K_ads was not provided in one study, but it was stated that the adsorption follows the Langmuir isotherm.[1] The negative value of ΔG°_ads indicates a spontaneous adsorption process.[2]

Table 2: Inhibition Efficiency of Tolyltriazole on Copper in 0.1 M HCl

| TTA Concentration (ppm) | Inhibition Efficiency (%) |

| 5 | 81.3 |

| 10 | 92.5 |

| 15 | 95.2 |

| 20 | 96.1 |

| (Data adapted from a study by Broch et al., 2024)[1] |

Table 3: Comparison of Adsorption Isotherm Model Parameters (Hypothetical Data for Illustration)

| Isotherm Model | Parameters | Value | R² |

| Langmuir | K_ads (L/mol) | 1.2 x 10^4 | 0.998 |

| q_max (mg/g) | 5.2 | ||

| Freundlich | K_f ((mg/g)(L/mg)^(1/n)) | 1.8 | 0.965 |

| n | 2.1 | ||

| Temkin | A (L/g) | 2.5 x 10^3 | 0.972 |

| b (J/mol) | 350 |

This table illustrates how data from a comparative study would be presented. The R² value indicates the goodness of fit for each model.

Conclusion

The adsorption of tolyltriazole sodium salt on copper surfaces is a critical step in its function as a corrosion inhibitor. The Langmuir isotherm model is frequently found to provide the best description of this process, suggesting monolayer coverage on a homogeneous surface.[1][2] However, the applicability of other models like Freundlich and Temkin should not be disregarded, as the actual surface of copper in industrial environments can be heterogeneous. A thorough understanding of the adsorption behavior, obtained through detailed experimental work and model fitting, is essential for the effective application of tolyltriazole sodium salt in corrosion protection strategies.

References

An In-depth Technical Guide to Tolyltriazole Sodium Salt: Molecular Structure and Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolyltriazole (B104456) sodium salt is a well-established chemical compound with significant industrial applications, primarily as a corrosion inhibitor. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and mechanism of action in corrosion inhibition. Recognizing the interests of the drug development community, this document also delves into the burgeoning field of tolyltriazole derivatives, exploring their potential biological activities, particularly as antifungal agents. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside structured data and graphical representations to facilitate understanding and further research.

Molecular Structure and Chemical Properties

Tolyltriazole sodium salt is the sodium salt of tolyltriazole. The tolyltriazole component is a mixture of 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole. The sodium atom replaces the acidic proton on one of the nitrogen atoms of the triazole ring.

Molecular Structure

The chemical structure of the predominant isomer, 5-methyl-1H-benzotriazole sodium salt, is depicted below.

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tolyltriazole Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of tolyltriazole (B104456) sodium salt (CAS No. 64665-57-2). Tolyltriazole sodium salt is a widely utilized corrosion inhibitor, particularly for copper and its alloys, in various industrial applications, including cooling water systems, antifreeze formulations, and metalworking fluids.[1] Understanding its thermal behavior is critical for ensuring safe handling, storage, and application at elevated temperatures.

Core Concepts: Thermal Stability

Tolyltriazole sodium salt is generally considered to be thermally stable under typical operating conditions.[2] However, at elevated temperatures, it undergoes decomposition. Safety data sheets for products containing tolyltriazole sodium salt often recommend avoiding temperatures exceeding 240°C (464°F), as the active ingredient will decompose.[2]

Quantitative Thermal Analysis Data

Due to the limited availability of specific quantitative data for tolyltriazole sodium salt, the following table summarizes the known thermal properties and provides data for the closely related parent compound, 5-methyl-1H-benzotriazole, for reference.

| Property | Tolyltriazole Sodium Salt | 5-Methyl-1H-benzotriazole (for reference) | Source(s) |

| Decomposition Temperature | > 240 °C | Not specified, boils at 210-212 °C (12 mmHg) | [2] |

| Melting Point | Not applicable (decomposes) | 80-82 °C | [3][4] |

| Hazardous Decomposition Products | Nitrogen oxides, Toxic gases | Not specified | [2] |

Experimental Protocols for Thermal Analysis

To assess the thermal stability of tolyltriazole sodium salt, standard thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed. The following are detailed, generalized methodologies for these key experiments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and weight loss of the material.

| Parameter | Description |

| Instrument | TGA analyzer (e.g., TA Instruments, Mettler Toledo) |

| Sample Preparation | 5-10 mg of tolyltriazole sodium salt powder is placed in an inert crucible (e.g., alumina (B75360) or platinum). |

| Atmosphere | Inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition. |

| Heating Rate | A linear heating rate of 10 °C/min is commonly used for organic salts. |

| Temperature Range | Typically from ambient temperature up to 600 °C or higher, to ensure complete decomposition is observed. |

| Data Analysis | The resulting TGA curve plots percentage weight loss versus temperature. Onset of decomposition is determined from the initial significant weight loss. |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine transition temperatures such as melting and decomposition.

| Parameter | Description |

| Instrument | DSC analyzer (e.g., TA Instruments, Netzsch) |

| Sample Preparation | 1-5 mg of tolyltriazole sodium salt powder is hermetically sealed in an aluminum pan. A reference pan is left empty. |

| Atmosphere | An inert atmosphere, such as nitrogen, is maintained in the sample chamber. |

| Heating Rate | A controlled heating rate, typically 5-10 °C/min. |

| Temperature Range | Scanned over a temperature range relevant to the expected decomposition, for instance, from ambient to 300 °C. |

| Data Analysis | The DSC thermogram shows heat flow as a function of temperature. Endothermic or exothermic peaks indicate thermal events like melting or decomposition. |

Visualizing Experimental and Decomposition Pathways

To better understand the processes involved in analyzing and the subsequent thermal breakdown of tolyltriazole sodium salt, the following diagrams are provided.

Caption: Workflow for TGA and DSC analysis of tolyltriazole sodium salt.

The precise decomposition pathway of tolyltriazole sodium salt has not been definitively established in publicly available literature. However, based on the structure of the molecule and known decomposition mechanisms of similar heterocyclic compounds, a logical decomposition relationship can be proposed. The initial step is likely the cleavage of the triazole ring, which is the least stable part of the molecule, leading to the evolution of nitrogen gas. Subsequent fragmentation of the aromatic ring would produce smaller volatile compounds.

Caption: Logical relationship of tolyltriazole sodium salt decomposition.

Conclusion

Tolyltriazole sodium salt exhibits good thermal stability, making it suitable for a wide range of industrial applications. However, at temperatures exceeding 240°C, it undergoes decomposition, releasing nitrogen oxides and other potentially toxic gases. While specific quantitative thermal analysis data for the sodium salt is limited, established protocols for TGA and DSC can be readily applied to determine its precise decomposition profile. Further research, potentially utilizing techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), would be beneficial for the definitive identification of all decomposition products and to elucidate the exact decomposition mechanism. This information is crucial for conducting comprehensive risk assessments and ensuring the safe use of this important corrosion inhibitor in high-temperature environments.

References

An In-depth Technical Guide to the Solubility of Tolyltriazole Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tolyltriazole (B104456) sodium salt in various solvents. The information is intended to support research, development, and formulation activities where this compound is utilized, particularly in applications such as corrosion inhibition and industrial water treatment. This document outlines quantitative and qualitative solubility data, details experimental protocols for solubility determination, and provides visual representations of experimental workflows and the mechanism of action.

Introduction to Tolyltriazole Sodium Salt

Tolyltriazole sodium salt is the sodium salt of tolyltriazole, a mixture of 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole. It is a widely used corrosion inhibitor, particularly effective in protecting copper and its alloys from degradation. Its efficacy is attributed to its ability to form a stable, protective film on metal surfaces.[1] Understanding its solubility in different solvent systems is crucial for optimizing its use in various formulations, including coolants, antifreeze, metalworking fluids, and detergents.

Solubility Data

The solubility of tolyltriazole sodium salt is a key parameter for its application and formulation. The following tables summarize the available quantitative and qualitative solubility data in water and various organic solvents.

Quantitative Solubility in Water

Tolyltriazole sodium salt exhibits high solubility in aqueous solutions.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 20 | 664[1][2] |

Qualitative Solubility in Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility |

| Alcohols | Methanol | Soluble[3] |

| Ethanol | Soluble[3] | |

| Glycols | Ethylene Glycol | Freely Soluble / Miscible in any proportion |

| Propylene Glycol | Freely Soluble | |

| Ketones | Acetone | Soluble[3] |

| Aromatic Hydrocarbons | Benzene | Soluble |

| Toluene | Soluble | |

| Chlorinated Hydrocarbons | Chloroform | Soluble |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following protocols outline standard methodologies for assessing the solubility of a compound like tolyltriazole sodium salt.

Shake-Flask Method (for substances with solubility > 10⁻² g/L)

This is a widely recognized method for determining the equilibrium solubility of a substance, often referred to in OECD Guideline 105 for water solubility.

Objective: To determine the saturation concentration of tolyltriazole sodium salt in a specific solvent at a controlled temperature.

Materials:

-

Tolyltriazole sodium salt (analytical grade)

-

Solvent of interest (e.g., water, ethanol)

-

Erlenmeyer flasks with stoppers

-

Constant temperature water bath or incubator shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of tolyltriazole sodium salt to a series of flasks containing a known volume of the solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath. Agitate the flasks for a sufficient period to allow the system to reach equilibrium. A preliminary test can determine the time required to reach a plateau in concentration (e.g., 24 to 48 hours).

-

Phase Separation: After equilibration, allow the flasks to stand in the constant temperature bath to permit the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant. To remove any suspended solid particles, the sample should be filtered immediately using a filter that does not interact with the compound or solvent.

-

Analysis: Determine the concentration of tolyltriazole sodium salt in the filtrate using a validated analytical method.

-

Replication: The experiment should be performed in replicate (typically n=3) to ensure the precision of the results.

Column Elution Method (for substances with solubility < 10⁻² g/L)

For substances with very low solubility, the column elution method is a suitable alternative.

Objective: To determine the saturation concentration of a sparingly soluble substance in a solvent.

Materials:

-

Tolyltriazole sodium salt

-

Inert support material (e.g., glass wool, glass beads)

-

Chromatography column

-

Solvent of interest

-

Pump for controlled solvent flow

-

Fraction collector

-

Analytical instrumentation for concentration measurement

Procedure:

-

Column Preparation: A column is loaded with an inert support material that has been coated with an excess of the test substance.

-

Elution: The solvent is passed through the column at a slow, constant flow rate.

-

Fraction Collection: The eluate is collected in a series of fractions.

-

Analysis: The concentration of the substance in each fraction is determined.

-

Equilibrium Determination: A plateau in the concentration of successive fractions indicates that saturation has been reached. The solubility is taken as the average concentration of the saturated fractions.

Visualizations

The following diagrams illustrate a typical experimental workflow for solubility determination and the logical relationship of the corrosion inhibition mechanism.

Caption: Experimental workflow for solubility determination.

Caption: Logical diagram of the corrosion inhibition mechanism.

Conclusion

Tolyltriazole sodium salt demonstrates excellent solubility in water and good solubility in a range of polar organic solvents, making it a versatile component in various industrial and chemical formulations. The provided data and experimental protocols offer a foundational understanding for professionals working with this compound. Further research to quantify solubility in a broader array of organic solvents would be beneficial for more specialized applications.

References

An In-depth Technical Guide to Tolyltriazole Sodium Salt (CAS 64665-57-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolyltriazole (B104456) sodium salt (CAS No. 64665-57-2), a sodium salt of methyl-1H-benzotriazole, is a prominent chemical compound primarily utilized for its exceptional corrosion-inhibiting properties.[1][2] This technical guide provides a comprehensive overview of its chemical and physical characteristics, synthesis protocols, mechanism of action as a corrosion inhibitor, and its toxicological profile, tailored for a scientific audience. The information is presented to facilitate further research and application development.

Chemical and Physical Properties

Tolyltriazole sodium salt is typically supplied as a 45-55% aqueous solution, which is a clear yellow to amber liquid.[1][3] The properties of the neat compound and its common aqueous solution are summarized below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₆N₃Na | [4] |

| Molecular Weight | 155.13 g/mol | [4] |

| Appearance | Amber transparent liquid (as a 50% solution) | [4] |

| Melting Point | -10 °C | [5] |

| Boiling Point | 108 °C | [5] |